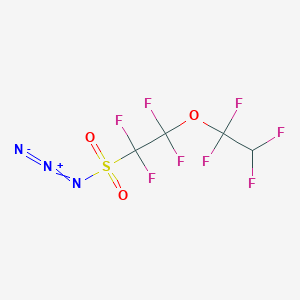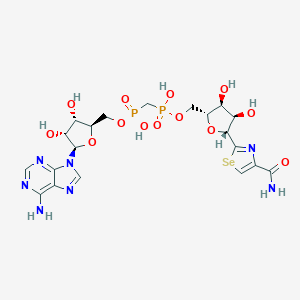
beta-Methylene sad
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Methylene SAD, also known as beta-methylene succinic acid dialdehyde, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, biotechnology, and medicine.
作用機序
The mechanism of action of beta-Methylene SAD involves its ability to form covalent bonds with amino groups in proteins and nucleic acids. This cross-linking results in the formation of stable adducts, which can be studied using various biochemical techniques. Additionally, beta-Methylene SAD has been shown to react with reactive oxygen species, resulting in the formation of fluorescent products that can be detected using fluorescence microscopy.
生化学的および生理学的効果
Beta-Methylene SAD has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and the ability to protect against oxidative stress-induced damage. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of beta-Methylene SAD is its ability to cross-link proteins and nucleic acids, allowing for the study of protein-protein and protein-DNA interactions. Additionally, the compound can be used as a fluorescent probe for the detection of reactive oxygen species, providing a valuable tool for studying oxidative stress and its role in various diseases. However, one of the main limitations of beta-Methylene SAD is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on beta-Methylene SAD, including the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields, including medicine and biotechnology. Finally, the development of new derivatives of beta-Methylene SAD may lead to the discovery of new compounds with even greater potential for scientific research.
Conclusion
In conclusion, beta-Methylene SAD is a valuable compound with various applications in scientific research. Its ability to cross-link proteins and nucleic acids, as well as its potential as a fluorescent probe for the detection of reactive oxygen species, make it a valuable tool for studying various biological processes. While there are limitations to its use, further research on beta-Methylene SAD may lead to the discovery of new compounds with even greater potential for scientific research.
合成法
Beta-Methylene SAD can be synthesized through the oxidation of malonic acid with potassium permanganate, followed by the reaction of the resulting dialdehyde with formaldehyde. This process results in the formation of beta-Methylene SAD, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
Beta-Methylene SAD has been shown to have various applications in scientific research, particularly in the field of biochemistry. The compound has been used as a cross-linking agent for proteins and nucleic acids, allowing for the study of protein-protein and protein-DNA interactions. Additionally, beta-Methylene SAD has been used as a fluorescent probe for the detection of reactive oxygen species in cells, providing a valuable tool for studying oxidative stress and its role in various diseases.
特性
CAS番号 |
151868-71-2 |
|---|---|
製品名 |
beta-Methylene sad |
分子式 |
C20H27N7O13P2Se |
分子量 |
714.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-selenazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C20H27N7O13P2Se/c21-16-10-18(24-4-23-16)27(5-25-10)20-14(31)12(29)9(40-20)2-38-42(35,36)6-41(33,34)37-1-8-11(28)13(30)15(39-8)19-26-7(3-43-19)17(22)32/h3-5,8-9,11-15,20,28-31H,1-2,6H2,(H2,22,32)(H,33,34)(H,35,36)(H2,21,23,24)/t8-,9-,11-,12-,13-,14-,15-,20-/m1/s1 |
InChIキー |
BQVYVGJIUMNETO-HVIRUEHBSA-N |
異性体SMILES |
C1=C(N=C([Se]1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
SMILES |
C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
正規SMILES |
C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
その他のCAS番号 |
151868-71-2 |
同義語 |
eta-methylene SAD beta-methylene selenazole-4-carboxamide adenine dinucleotide beta-SAD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)
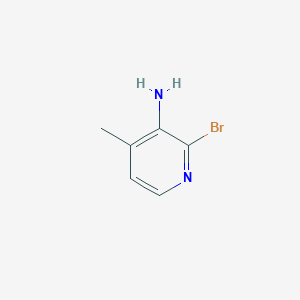
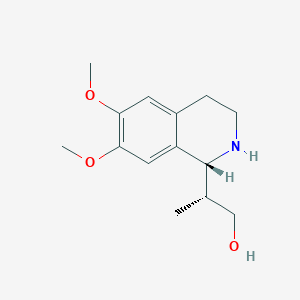
![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)
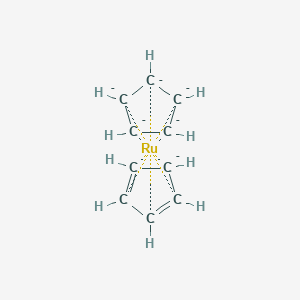
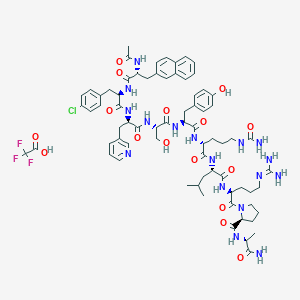
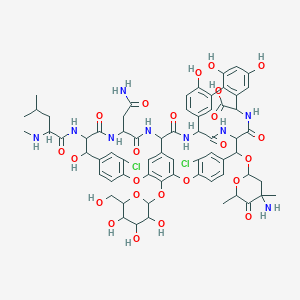
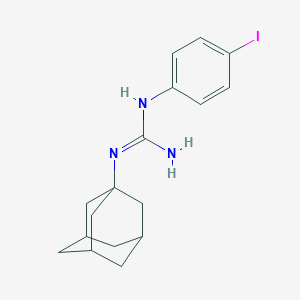
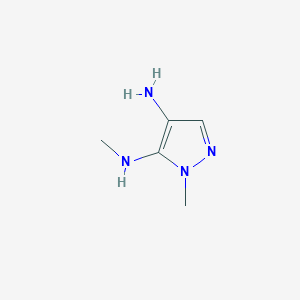
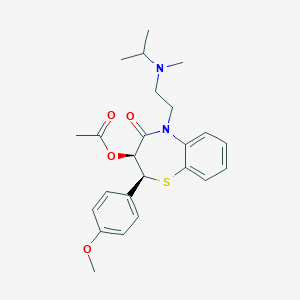
![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)


